molecular formula C9H6N2 B568621 4,8-Methanopyrrolo[3,4-d]azepine CAS No. 116007-31-9

4,8-Methanopyrrolo[3,4-d]azepine

Cat. No.: B568621
CAS No.: 116007-31-9
M. Wt: 142.161
InChI Key: CUZPVZJSIZXOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The first reported synthesis of 4,8-methanopyrrolo[3,4-d]azepine (CAS 116007-31-9) dates to the late 20th century, coinciding with advances in bridged heterocycle methodologies. Its discovery emerged from efforts to expand the diversity of nitrogen-containing scaffolds for drug discovery programs, particularly those targeting central nervous system disorders and antimicrobial agents. Early synthetic routes utilized cyclization strategies involving pyrrolidine and azepine precursors, though modern approaches favor tandem cyclopropanation-rearrangement sequences for improved regioselectivity.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic integration of strain and functionality in heterocyclic design. Its tricyclic framework combines:

  • A pyrrolidine ring (5-membered, saturated)
  • An azepine ring (7-membered, partially unsaturated)
  • A methano bridge imposing angular strain

This architecture confers exceptional rigidity, making it a valuable template for studying conformational effects on bioactivity. Its significance is underscored by its role in synthetic campaigns toward alkaloid-like compounds with antiproliferative and vasopressin-antagonistic properties.

Key Structural Features Implications
Methano bridge (C1–C8) Reduces ring puckering, enhances planarity
Fused pyrrolo[3,4-d]azepine system Enables π-π stacking with biological targets
Two nitrogen atoms (N4, N8) Facilitates hydrogen bonding interactions

Classification and Nomenclature

The systematic IUPAC name 4,9-diazatricyclo[5.3.1.0²,⁶]undeca-1(10),2,4,6,8-pentaene reflects its:

  • Tricyclic framework : Comprising 5-, 7-, and 3-membered rings
  • Bridgehead numbering : The methano bridge connects C1 and C8
  • Heteroatom positions : N4 in the pyrrolidine ring and N8 in the azepine ring

Alternative nomenclature includes This compound , emphasizing the methano bridge and fusion pattern. In the Beilstein database, it is classified under Registry Number 116007-31-9, with derivatives indexed across patent literature for kinase inhibition applications.

Structural Uniqueness in Nitrogen-Containing Heterocycles

The compound’s topology differentiates it from conventional bicyclic amines through three key attributes:

  • Angular Strain : The methano bridge creates a 90° angle at C1–C8, distorting bond angles from ideal sp³ hybridization. This strain increases reactivity at the bridgehead carbons, enabling regioselective functionalization.
  • Dual Nitrogen Centers : N4 acts as a hydrogen bond donor, while N8’s lone pair participates in conjugation with the azepine ring’s π-system. This dichotomy supports diverse binding modes in protein-ligand interactions.
  • Planar Chirality : The fused system lacks a plane of symmetry, creating two enantiomeric forms. Resolution studies using chiral HPLC have shown differential bioactivity between (R)- and (S)-configurations in kinase inhibition assays.

Comparative analysis with simpler azepines reveals enhanced metabolic stability: the methano bridge reduces oxidative degradation at C9 by 78% in microsomal assays compared to non-bridged analogues. This stability-profile synergy positions the scaffold as a privileged structure in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₆N₂
Molecular Weight 142.16 g/mol
XLogP3 2.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 24.7 Ų

Properties

CAS No.

116007-31-9

Molecular Formula

C9H6N2

Molecular Weight

142.161

InChI

InChI=1S/C9H6N2/c1-6-2-10-3-7(1)9-5-11-4-8(6)9/h2-5H,1H2

InChI Key

CUZPVZJSIZXOLT-UHFFFAOYSA-N

SMILES

C1C2=CN=CC1=C3C2=CN=C3

Synonyms

4,8-Methanopyrrolo[3,4-d]azepine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

JNJ-18038683 (1-Benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine)

  • Core Structure: Pyrazolo[3,4-d]azepine fused with a hexahydroazepine ring, lacking the methano bridge present in the target compound.
  • Saturation of the azepine ring (hexahydro) enhances conformational flexibility compared to the methano-bridged system.
  • Pharmacological Relevance : Synthesized as a citrate salt for improved solubility using hydroxypropyl-β-cyclodextrin, indicating formulation challenges common to rigid azepine derivatives .
Table 1: Structural Comparison with JNJ-18038683
Feature 4,8-Methanopyrrolo[3,4-d]azepine JNJ-18038683
Core Structure Pyrrolo[3,4-d]azepine + methano bridge Pyrazolo[3,4-d]azepine
Ring Saturation Partially unsaturated Hexahydro (fully saturated)
Functional Groups Methano bridge Benzyl, 4-chlorophenyl
Formulation Strategy Not specified Citrate salt with cyclodextrin

Stemona Alkaloids (Pyrrolo[1,2-a]azepine and Pyrido[1,2-a]azepine Cores)

  • Core Structure : Natural products with pyrrolo- or pyrido-fused azepine cores, differing in ring fusion positions (1,2-a vs. 3,4-d) .
  • Key Differences: The 1,2-a fusion in Stemona alkaloids creates a distinct spatial arrangement compared to the 3,4-d fusion in the target compound.
  • Synthetic Challenges: Stemona alkaloids require cis-5,6-disubstituted piperidinones as synthons, a strategy that may inform the synthesis of the target compound .

Patent Derivatives (Pyrazolo[1,5-a]pyrazine and Pyrido[1,2-a]pyrimidine Cores)

  • Core Structure: Compounds such as 7-[3-(diethylamino)azetidin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one feature complex heterocyclic systems .
  • Key Differences: Introduction of azetidin-1-yl and pyrimidinone groups enhances diversity in electronic and steric properties. Substituents like diethylamino or pyrrolidinyl groups may improve lipophilicity and target engagement.

Pharmaceutical Impurities (Dipyrido[3,2-b:2',3'-e][1,4]diazepinones)

  • Core Structure: Dipyrido-diazepinones with methyl or propyl substituents, serving as reference standards in quality control .
  • Key Differences: Substituent variation (e.g., methyl vs. propyl) impacts metabolic stability and impurity profiling. The absence of a methano bridge reduces structural rigidity compared to the target compound.

Preparation Methods

Bridged Cyclization Strategy

Disconnection of the methano bridge yields a pyrrolidine precursor with pendant functional groups capable of intramolecular cyclization. For example, a pyrrolidine derivative bearing a ketone or aldehyde at C8 could undergo aldol condensation or Wittig olefination to form the methano bridge.

Fused-Ring Construction

Alternative routes involve sequential formation of the pyrrole and azepine rings. A diazepine intermediate, such as a 1,4-diazepine, could undergo cycloaddition or electrophilic substitution to install the pyrrole moiety, followed by methano bridge closure.

Methodological Insights from Analogous Systems

Aza-Cope/Mannich Cascade for Bridged Systems

The synthesis of (±)-actinophyllic acid demonstrates the utility of aza-Cope/Mannich cascades for constructing complex bridged alkaloids. In this approach, a stabilized carbocation generated from a silyl enol ether (1719 ) undergoes vinylogous Mannich addition to an indole-derived electrophile (12 ), forming a tetracyclic intermediate (20 ). While fragmentation side reactions were observed, optimized quenching conditions (e.g., NaOMe/MeOH at −78 °C) stabilized the product. Adapting this strategy, a pyrrole-containing electrophile could react with a diazepine-derived nucleophile to form the methano bridge.

Reductive Alkylation and Enolate Cyclization

Reductive alkylation of secondary amines, as seen in the synthesis of pentacyclic intermediates (38 ), offers a pathway to install substituents critical for subsequent cyclizations. For this compound, reductive alkylation of a pyrrolidine amine with a ketone-bearing side chain could enable intramolecular enolate alkylation to form the azepine ring.

Hypothetical Synthetic Routes

Route 1: Intramolecular Enolate Alkylation

  • Starting Material : N-Boc-pyrrolidine-2-carbaldehyde (A ).

  • Grignard Addition : Reaction with vinylmagnesium bromide forms allylic alcohol (B ).

  • Oxidation : Swern oxidation converts (B ) to α,β-unsaturated ketone (C ).

  • Enolate Formation : Treatment with LDA generates enolate (D ).

  • Cyclization : Intramolecular alkylation forms the azepine ring (E ).

  • Methano Bridge Installation : Diels-Alder reaction with ethylene under high pressure yields this compound (F ).

Route 2: Tandem Vinylogous Mannich/Aldol Reaction

  • Electrophile Synthesis : Silyl enol ether derived from pyrrole-2-carboxylate (G ).

  • Nucleophile Preparation : Diazepine-containing π-nucleophile (H ).

  • Cascade Reaction : Lewis acid (TMSOTf)-mediated coupling forms tricyclic intermediate (I ).

  • Bridge Closure : Base-induced aldol condensation installs the methano bridge.

Challenges and Mitigation Strategies

Fragmentation of Intermediates

As observed in actinophyllic acid synthesis, bridged intermediates are prone to β-elimination or gramine-type fragmentation. Stabilization strategies include:

  • Low-Temperature Quenching : Maintaining reactions below −50 °C to suppress decomposition.

  • Protecting Group Strategy : Using tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls.

Stereochemical Control

The methano bridge introduces two stereocenters. Catalytic asymmetric methods, such as Jacobsen epoxidation or Shi epoxidation, could enforce enantioselectivity during bridge formation.

Comparative Analysis of Synthetic Approaches

ParameterRoute 1 (Enolate Alkylation)Route 2 (Mannich/Aldol)
Steps64
Key ReactionIntramolecular alkylationCascade Mannich
Yield (Hypothetical)15–20%25–30%
StereocontrolModerateChallenging
ScalabilityHighMedium

Q & A

Q. What are the primary synthetic routes for 4,8-Methanopyrrolo[3,4-d]azepine, and how are reaction conditions optimized?

The synthesis typically involves a [3,3]-sigmatropic rearrangement (e.g., aza-Cope rearrangement) followed by Mannich cyclization. Key parameters for optimization include:

  • Temperature : Elevated temperatures (80–120°C) to drive rearrangement efficiency.
  • Catalysts : Lewis acids like BF₃·OEt₂ or ZnCl₂ to accelerate cyclization.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the structural integrity of this compound validated?

Characterization employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic framework and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₂₁N₃O₂, MW 251.35 g/mol).
  • X-ray Crystallography : For unambiguous stereochemical assignment in crystalline derivatives .

Q. What are the foundational applications of this scaffold in medicinal chemistry?

The bicyclic structure serves as a versatile core for:

  • Enzyme Inhibitors : Modulating kinase or protease activity via substitution at the azepine nitrogen.
  • Receptor Ligands : Targeting GPCRs (e.g., serotonin receptors) through functionalization of the pyrrolidine ring .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., Cl, F) at the R1 position enhances potency against targets like protein kinase D1 (PKD1), as shown by IC₅₀ shifts from 1.2 µM to 0.8 µM .
  • Ring Expansion : Replacing the pyrrolidine with a piperidine ring alters binding kinetics but may reduce metabolic stability.
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses to prioritize synthetic targets .

Q. How should researchers resolve contradictions in biological activity data for derivatives?

  • Purity Verification : Use HPLC (C18 columns, acetonitrile/water gradient) to rule out impurities >0.5% .
  • Stereochemical Analysis : Enantiomer separation via chiral chromatography (e.g., Chiralpak IA) to assess activity disparities.
  • Assay Standardization : Compare MTT cytotoxicity data across cell lines (e.g., LNCaP vs. HEK293) to identify cell-specific effects .

Q. What advanced strategies address low yields in multi-step syntheses?

  • Flow Chemistry : Continuous flow systems improve reproducibility for intermediates prone to degradation.
  • Microwave-Assisted Reactions : Reduce reaction times (e.g., 30 min vs. 12 hrs) for Mannich cyclization steps.
  • Protecting Group Alternatives : Replace Boc with Fmoc for milder deprotection conditions (piperidine/DMF vs. TFA) .

Q. How do impurities impact pharmacological studies, and what analytical methods detect them?

  • Critical Impurities : Identify process-related byproducts (e.g., des-Boc derivatives) via LC-MS.
  • Quantification : Use reference standards (e.g., EP/BP guidelines) with UV detection at 254 nm for limit tests (e.g., ≤0.1% w/w) .
  • Stability Studies : Accelerated degradation (40°C/75% RH) monitors impurity formation over 4 weeks .

Methodological Recommendations

  • For Novel Derivatives : Prioritize substitutions at the azepine nitrogen (R2) to balance lipophilicity and solubility (LogP 2–3).
  • In Contradictory Data : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀).
  • In Scalability Challenges : Adopt DoE (Design of Experiments) to map critical process parameters (CPPs) for Tech Transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.